N-(2-Furoyl)glycine

Vue d'ensemble

Description

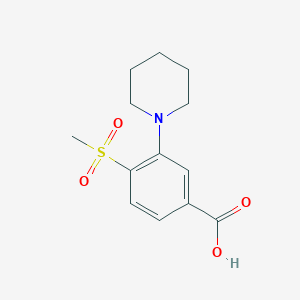

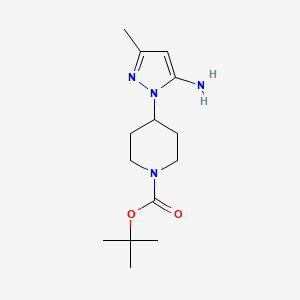

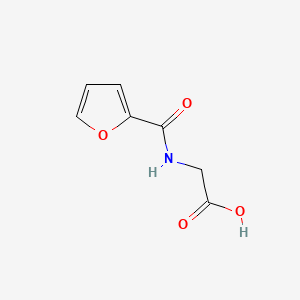

N-(2-Furoyl)glycine is a glycine derivative that is the carboxamide obtained by the formal condensation of the amino group of glycine with 2-furoic acid . It has a role as a human metabolite . It is a N-acylglycine and a member of furans . It is functionally related to a 2-furoic acid .

Synthesis Analysis

This compound is a metabolite of furfural, furoic acid, and furfuryl alcohol . It is produced by gut bacteria-mediated metabolism .Molecular Structure Analysis

The empirical formula of this compound is C7H7NO4 . Its molecular weight is 169.13 . The SMILES string is OC(=O)CNC(=O)c1ccco1 .Chemical Reactions Analysis

This compound is a metabolite of furfural, furoic acid, and furfuryl alcohol . It is produced by gut bacteria-mediated metabolism .Physical And Chemical Properties Analysis

This compound has a melting point of 163-165 °C (lit.) . It is used in peptide synthesis .Applications De Recherche Scientifique

Biomarqueur des habitudes alimentaires

La N-(2-Furoyl)glycine (N2FG) est étudiée comme biomarqueur des habitudes alimentaires, en particulier de la consommation de café. Ce composé est produit par le métabolisme médiée par les bactéries intestinales et peut être trouvé en quantités significatives dans le café, ce qui en fait un indicateur potentiel de la consommation de café chez les individus .

Marqueur de maladie

La recherche étudie également le potentiel de la N2FG comme marqueur de diverses maladies. Sa présence et ses niveaux dans l'urine humaine pourraient fournir des informations sur le développement de certains cancers et de maladies rénales, offrant une méthode non invasive de détection précoce et de suivi .

Profilage métabolique

La this compound a été appliquée dans des études de profilage métabolique utilisant de nouveaux protocoles de RMN d'extraction en phase solide. Cette approche permet l'analyse complète de l'urine humaine pour identifier et quantifier les métabolites, ce qui peut être crucial pour comprendre les changements métaboliques associés à la santé et à la maladie .

Biomarqueur de la consommation de café

En tant que métabolite urinaire chez l'homme, la this compound sert de biomarqueur putatif de la consommation de café. Sa détection et sa quantification dans les échantillons d'urine peuvent aider les chercheurs à étudier l'impact du café sur la santé et sa corrélation avec diverses conditions physiologiques .

Mécanisme D'action

Target of Action

N-(2-Furoyl)glycine (N2FG) is a metabolite of furfural, furoic acid, and furfuryl alcohol . It is produced by gut bacteria-mediated metabolism

Mode of Action

It is known that n2fg is a metabolite produced by gut bacteria-mediated metabolism . This suggests that it may interact with gut bacteria or their metabolic pathways.

Biochemical Pathways

N2FG is involved in the mitochondrial fatty acid beta-oxidation pathway This pathway is crucial for the breakdown of fatty acids to produce energy

Result of Action

N2FG is being studied as a potential marker for diet habits (e.g., coffee consumption) and diseases (e.g., various cancers and kidney disease) . This suggests that the molecular and cellular effects of N2FG’s action may be related to these conditions.

Action Environment

The action of N2FG may be influenced by various environmental factors. For instance, diet can affect the production of N2FG, as it is a metabolite of furfural, which is found in many foods, including coffee and whole grain bread . Additionally, the gut microbiome, which plays a role in the metabolism of N2FG, can be influenced by factors such as diet, medication, and overall health .

Safety and Hazards

Orientations Futures

N-(2-Furoyl)glycine is being studied as a potential marker for diet habits (e.g., coffee consumption) and diseases (e.g., various cancers and kidney disease) . It is also being used in metabolomics research and nutrition research .

Relevant Papers The relevant papers retrieved indicate that this compound is being studied as a potential marker for diet habits (e.g., coffee consumption) and diseases (e.g., various cancers and kidney disease) . It is also being used in metabolomics research and nutrition research .

Propriétés

IUPAC Name |

2-(furan-2-carbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-6(10)4-8-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPQDMRTZZYQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205124 | |

| Record name | Furoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Furoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

31.7 mg/mL | |

| Record name | 2-Furoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

5657-19-2 | |

| Record name | N-(2-Furoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5657-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-2-ylformamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Furoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 - 165 °C | |

| Record name | 2-Furoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions N-(2-Furoyl)glycine as a potential biomarker for both gastric cancer [] and breast cancer []. What are the observed differences in this compound levels between healthy individuals and those diagnosed with these diseases?

A1: Studies have shown that individuals diagnosed with breast cancer tend to exhibit significantly higher urinary concentrations of this compound compared to healthy controls []. In contrast, research on gastric cancer revealed an inverse association, indicating lower levels of this metabolite in individuals who later developed gastric cancer []. This suggests that while this compound might be implicated in different biological processes related to these diseases, its role as a biomarker could be disease-specific and requires further investigation.

Q2: Given that this compound is a urinary metabolite, what analytical methods are typically employed for its detection and quantification in urine samples?

A2: Liquid chromatography–mass spectrometry (LC-MS) is a widely utilized technique for identifying and quantifying this compound in urine samples []. This method offers high sensitivity and specificity, allowing for accurate measurements even at low concentrations. The use of LC-MS in metabolomics studies enables researchers to analyze complex biological samples and identify potential biomarkers like this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)

![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)

![[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328723.png)

-amino]acetic acid](/img/structure/B1328725.png)

![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine](/img/structure/B1328732.png)

![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)

![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)